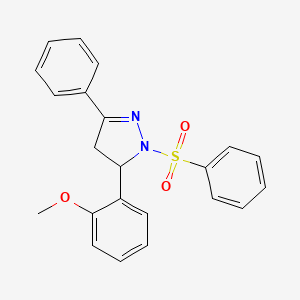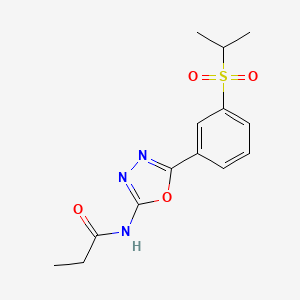![molecular formula C15H16N6 B2893989 5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380170-91-0](/img/structure/B2893989.png)
5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N- (2-chloro-6-methylphenyl)-2- ((6- (4- (2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide can be achieved by coupling between 2-bromo-N- (2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2- (4- (6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol .Chemical Reactions Analysis
The compound “5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile” is likely to be involved in complex biochemical reactions. For instance, similar compounds have been found to inhibit the catalytical activity of PARP1, enhance cleavage of PARP1, enhance phosphorylation of H2AX, and increase CASPASE 3/7 activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis of Derivatives for Anticancer Activity : Compounds structurally related to 5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile have been synthesized, showing significant anticancer activities. For instance, substituted chromene and quinoline conjugates demonstrated anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, indicating potential applications in cancer treatment and research (Parveen et al., 2017).
Chemical Properties and Synthesis
- Synthesis and Pharmacological Properties : A series of compounds including 4-piperazinopyrimidines have been synthesized, displaying various pharmacological properties like tranquilizing and antiemetic activities. These findings are crucial for the development of new drugs with diverse therapeutic applications (Mattioda et al., 1975).
- Novel Pyridine Derivatives Synthesis : The synthesis of novel pyridine and fused pyridine derivatives, starting from a base compound similar to the chemical , led to derivatives with moderate to good binding energies on target proteins. This research is significant in drug design and molecular docking studies (Flefel et al., 2018).
Molecular Docking and SAR Studies
- Molecular Docking in Drug Discovery : Piperazin-1-yl substituted unfused heterobiaryls, related to the target compound, have been synthesized and studied for binding affinity with 5-HT7 receptors. These studies, including molecular docking and structure-activity relationship analysis, are crucial in understanding the interactions between drugs and their targets, aiding in drug discovery (Strekowski et al., 2016).
Antimicrobial Activity
- Synthesis for Antibacterial Activity : Derivatives of pyrimidine-carbonitrile, structurally similar to the compound , have been synthesized and evaluated for antibacterial activity. This indicates the potential use of these compounds in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withPoly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
Compounds with similar structures have been found to inhibit the catalytic activity of parp1 . They enhance the cleavage of PARP1, increase the phosphorylation of H2AX, and increase CASPASE 3/7 activity . This suggests that the compound might interact with its target, leading to changes in the protein’s activity and subsequent cellular processes.
Biochemical Pathways
The inhibition of PARP1 can lead to the accumulation of DNA damage, triggering apoptosis, or programmed cell death .
Pharmacokinetics
One of the similar compounds has been reported to have excellent pharmacokinetics in preclinical species . This suggests that the compound might have good bioavailability, but further studies would be needed to confirm this.
Result of Action
Based on the potential interaction with parp1, the compound might lead to an increase in dna damage and trigger apoptosis . This could potentially be used for the treatment of certain types of cancer, where promoting cell death in cancer cells is beneficial.
Biochemische Analyse
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is not well-defined due to the limited available data . It is known that similar compounds exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It is known that similar compounds interact with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds interact with various transporters or binding proteins, and may affect their localization or accumulation .
Subcellular Localization
It is known that similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
5-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-8-15(19-11-18-12)21-6-4-20(5-7-21)14-3-2-13(9-16)17-10-14/h2-3,8,10-11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUGRVQFPYPBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2893909.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)
![6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine](/img/structure/B2893911.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)

![3-{[(Propan-2-yl)carbamoyl]methoxy}benzoic acid](/img/structure/B2893914.png)


![N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893918.png)
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B2893922.png)
![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)

